6-chloro-N-[(piperidin-3-yl)methyl]pyridine-2-carboxamide hydrochloride
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Overview
Description
6-chloro-N-[(piperidin-3-yl)methyl]pyridine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyridine ring substituted with a chloro group and a carboxamide group linked to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(piperidin-3-yl)methyl]pyridine-2-carboxamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridine-2-carboxylic acid and piperidine.
Amidation Reaction: The carboxylic acid group of 6-chloropyridine-2-carboxylic acid is converted to an amide by reacting it with piperidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Where the reactants are combined in a single vessel and allowed to react over a specified period.
Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and the product is continuously removed, allowing for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[(piperidin-3-yl)methyl]pyridine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized forms of the compound, such as carboxylic acids or ketones.
Reduction: Reduced forms, such as primary amines or alcohols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
6-chloro-N-[(piperidin-3-yl)methyl]pyridine-2-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Biology: It is used in chemical biology to probe biological pathways and identify potential drug targets.
Industrial Applications: The compound may be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(piperidin-3-yl)methyl]pyridine-2-carboxamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-[(piperidin-4-yl)methyl]pyridine-2-carboxamide hydrochloride: Similar structure with a different position of the piperidine ring.
6-chloro-N-[(morpholin-3-yl)methyl]pyridine-2-carboxamide hydrochloride: Contains a morpholine ring instead of piperidine.
6-chloro-N-[(piperidin-3-yl)methyl]pyridine-3-carboxamide hydrochloride: The carboxamide group is attached to a different position on the pyridine ring.
Uniqueness
6-chloro-N-[(piperidin-3-yl)methyl]pyridine-2-carboxamide hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs. This uniqueness can be exploited in the design of novel compounds with improved efficacy and selectivity for various applications.
Properties
IUPAC Name |
6-chloro-N-(piperidin-3-ylmethyl)pyridine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O.ClH/c13-11-5-1-4-10(16-11)12(17)15-8-9-3-2-6-14-7-9;/h1,4-5,9,14H,2-3,6-8H2,(H,15,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWYITPJIKCSKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC(=O)C2=NC(=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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